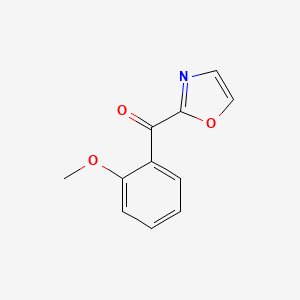

2-(2-Methoxybenzoyl)oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxyphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-9-5-3-2-4-8(9)10(13)11-12-6-7-15-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKHOJDZEPDTNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642065 | |

| Record name | (2-Methoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-44-9 | |

| Record name | (2-Methoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Methoxybenzoyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The oxazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of a novel derivative, 2-(2-Methoxybenzoyl)oxazole. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of new chemical entities. We will explore a logical and feasible synthetic pathway, predicated on established chemical principles, and provide an in-depth analysis of the expected spectroscopic data for the target compound. This guide emphasizes the causality behind experimental choices and provides a framework for the self-validating characterization of this and similar molecules.

Introduction: The Significance of the Oxazole Moiety

Oxazole-containing molecules are of significant interest in the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The oxazole ring can act as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles. The diverse substitution patterns possible on the oxazole ring allow for fine-tuning of a molecule's physicochemical properties and biological target engagement. The introduction of a 2-methoxybenzoyl group is of particular interest, as this moiety is present in several known bioactive compounds and can influence molecular conformation and receptor binding through steric and electronic effects.

Proposed Synthesis of this compound

Rationale for the Synthetic Strategy

The chosen strategy involves the initial formation of an amide bond between 2-amino-1-phenylethanol and 2-methoxybenzoyl chloride. This reaction is a standard and high-yielding transformation. The resulting N-(2-hydroxy-2-phenylethyl)-2-methoxybenzamide intermediate contains the requisite functionalities for the subsequent cyclization to an oxazoline ring. The final step involves the oxidation of the oxazoline to the aromatic oxazole. This stepwise approach allows for the isolation and characterization of the intermediate, ensuring the integrity of the synthetic pathway.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-hydroxy-2-phenylethyl)-2-methoxybenzamide (Intermediate 1)

-

Reaction Setup: To a solution of (S)-2-amino-2-phenylethanol (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.) and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add a solution of 2-methoxybenzoyl chloride (1.1 eq.) in anhydrous DCM to the cooled reaction mixture dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure N-(2-hydroxy-2-phenylethyl)-2-methoxybenzamide.

Step 2: Synthesis of this compound (Target Compound)

-

Cyclization to Oxazoline: The intermediate N-(2-hydroxy-2-phenylethyl)-2-methoxybenzamide can be cyclized to the corresponding oxazoline using a variety of dehydrating agents. A common and effective method is the use of Deoxo-Fluor® in an appropriate solvent like DCM at room temperature.

-

Oxidation to Oxazole: The resulting oxazoline can be oxidized to the oxazole without isolation. A well-established method for this transformation is the use of a copper(I)/copper(II) salt mixture in the presence of a peroxide, which is a modification of the Kharasch-Sosnovsky reaction.[2][3] Alternatively, manganese dioxide (MnO₂) can be employed as a heterogeneous oxidizing agent, which can simplify the purification process.[4]

-

Reaction Monitoring and Work-up: The progress of the oxidation can be monitored by TLC. Upon completion, the reaction mixture is filtered (if using MnO₂) and the solvent is removed under reduced pressure.

-

Final Purification: The crude this compound can be purified by column chromatography on silica gel to afford the final product.

Synthetic Workflow Diagram

Structural and Physicochemical Characterization

Thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following section details the predicted spectroscopic data based on the analysis of structurally similar compounds.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for this compound.

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.0-8.2 (m, 1H, Ar-H), 7.8-7.9 (s, 1H, Oxazole-H), 7.5-7.7 (m, 2H, Ar-H), 7.3-7.5 (m, 1H, Oxazole-H), 7.0-7.2 (m, 2H, Ar-H), 4.0 (s, 3H, OCH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 162-164 (C=O), 158-160 (Oxazole C2), 156-158 (Ar-C-OCH₃), 140-142 (Oxazole C5), 133-135 (Ar-CH), 131-133 (Ar-CH), 128-130 (Ar-C), 125-127 (Oxazole C4), 120-122 (Ar-CH), 111-113 (Ar-CH), 55-57 (OCH₃) |

| FTIR (KBr, cm⁻¹) | ~3130 (C-H stretch, oxazole), ~3060 (C-H stretch, aromatic), ~1670 (C=O stretch, ketone), ~1610, 1580, 1480 (C=C and C=N stretch, aromatic and oxazole), ~1250 (C-O stretch, methoxy) |

| Mass Spec. (EI) | m/z (%): 267 (M⁺), 236 (M⁺ - OCH₃), 135 (C₈H₇O₂⁺), 105 (C₇H₅O⁺), 77 (C₆H₅⁺) |

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxybenzoyl group and the oxazole ring. The oxazole protons typically appear as singlets or multiplets in the downfield region. The singlet at approximately 4.0 ppm is characteristic of the methoxy group protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will be instrumental in confirming the carbon framework. The carbonyl carbon of the benzoyl group is expected to appear significantly downfield. The carbons of the oxazole ring have characteristic chemical shifts, with C2 being the most deshielded. The methoxy carbon will resonate in the typical range of 55-57 ppm.

-

FTIR Spectroscopy: The infrared spectrum will provide key information about the functional groups present. A strong absorption band around 1670 cm⁻¹ will be indicative of the carbonyl group. Characteristic stretching vibrations for the aromatic and oxazole C-H and C=C/C=N bonds, as well as the C-O stretch of the methoxy group, are also expected.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (267 g/mol ). The fragmentation pattern is anticipated to involve the loss of the methoxy group and cleavage of the bond between the carbonyl group and the oxazole ring, leading to characteristic fragment ions.

Characterization Workflow

Potential Applications in Drug Development

Given the established biological significance of the oxazole scaffold, this compound represents a promising starting point for the development of novel therapeutic agents. The presence of the methoxybenzoyl moiety could confer unique pharmacological properties. This compound could be screened against a variety of biological targets, including kinases, proteases, and nuclear receptors, to identify potential lead compounds for various diseases, such as cancer, inflammatory disorders, and infectious diseases. Further structural modifications could be explored to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. By leveraging established synthetic methodologies and predictive spectroscopic analysis, researchers can confidently undertake the preparation and validation of this novel compound. The detailed protocols and characterization data provided herein serve as a valuable resource for scientists in the field of drug discovery and development, facilitating the exploration of new chemical space and the identification of promising therapeutic candidates.

References

-

A. I. Meyers, and K. A. Lutomski. "Oxidation of Oxazolines and Thiazolines to Oxazoles and Thiazoles. Application of the Kharasch−Sosnovsky Reaction." J. Org. Chem. 1982, 47, 24, 5107–5111. [Link]

-

Sci-Hub. "Oxidation of Oxazolines and Thiazolines to Oxazoles and Thiazoles. Application of the Kharasch−Sosnovsky Reaction." Accessed January 17, 2026. [Link]

-

I. R. Baxendale, S. V. Ley, et al. "The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions." Org. Biomol. Chem., 2014, 12, 9562-9566. [Link]

-

H.-Z. Zhang, Z.-L. Zhao, and C.-H. Zhou. "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis." Molecules 2020, 25(7), 1569. [Link]

Sources

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sci-Hub. Oxidation of Oxazolines and Thiazolines to Oxazoles and Thiazoles. Application of the Kharasch−Sosnovsky Reaction / The Journal of Organic Chemistry, 1996 [sci-hub.box]

- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

Physical and chemical properties of 2-(2-Methoxybenzoyl)oxazole

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-(2-Methoxybenzoyl)oxazole (CAS No. 898759-44-9). As a member of the oxazole family, a class of heterocyclic compounds renowned for their versatile applications in medicinal chemistry and materials science, this molecule presents a unique scaffold for further research and development. This document consolidates available data and theoretical knowledge to serve as a foundational resource for researchers, scientists, and professionals in drug development. We will delve into its structural characteristics, predicted physicochemical properties, and plausible synthetic routes. Furthermore, this guide will explore the compound's chemical reactivity based on the established principles of oxazole chemistry and discuss its potential applications, drawing parallels with structurally related bioactive molecules.

Compound Identification and Structure

This compound is a substituted aromatic ketone featuring a central oxazole ring. The structural uniqueness of this compound arises from the juxtaposition of the electron-rich 2-methoxyphenyl group and the electron-deficient oxazole moiety, which is expected to influence its reactivity and biological profile.

| Identifier | Value | Source |

| Chemical Name | This compound | Arctom[1] |

| CAS Number | 898759-44-9 | Arctom[1] |

| Molecular Formula | C₁₁H₉NO₃ | BLDpharm[2] |

| Molecular Weight | 203.19 g/mol | BLDpharm[2] |

| MDL Number | MFCD07699336 | BLDpharm[2] |

Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language.

Caption: Figure 1. Chemical Structure of this compound

Physicochemical Properties

| Property | Predicted Value/Information | Justification/Reference |

| Appearance | Likely a solid at room temperature. | The presence of aromatic rings and a ketone functional group often leads to a solid state in similar molecules. |

| Melting Point | Expected to be in the range of 100-200 °C. | Methoxy-substituted aromatic compounds often exhibit melting points in this range[3]. |

| Boiling Point | > 300 °C (with decomposition) | High molecular weight and polarity suggest a high boiling point. |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols and likely insoluble in water. | The aromatic and ketone functionalities confer solubility in organic solvents, while the overall nonpolar character suggests poor water solubility. |

| pKa | The oxazole ring is weakly basic, with a pKa of the conjugate acid around 0.8-1.0. | The nitrogen atom in the oxazole ring is pyridine-like and exhibits weak basicity[4]. |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the oxazole ring, the ketone linker, and the methoxy-substituted benzene ring.

Reactivity of the Oxazole Ring

The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene, making it susceptible to certain types of reactions.

-

Electrophilic Substitution : The oxazole ring is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the pyridine-like nitrogen atom. When forced, substitution typically occurs at the C5 position[5].

-

Nucleophilic Substitution : Nucleophilic attack is more favorable, particularly at the C2 position, especially if a good leaving group is present. The C2 proton is the most acidic, with a pKa of approximately 20, allowing for deprotonation by strong bases[6].

-

Cycloaddition Reactions : The oxazole ring can act as a diene in Diels-Alder reactions, providing a synthetic route to pyridines and furans[6][7].

-

Ring Opening : The oxazole ring can undergo cleavage under harsh conditions, such as in the presence of strong acids or bases, or upon reduction[7].

Reactivity of the Ketone and Methoxybenzoyl Groups

The ketone group can undergo typical reactions such as reduction to a secondary alcohol or reductive amination. The methoxy group on the benzene ring is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions relative to the methoxy group.

Synthesis and Experimental Protocols

While a specific, published synthesis for this compound is not available, a plausible and efficient synthetic route can be designed based on established methodologies for the preparation of 2-aroyl oxazoles. One common approach involves the reaction of an α-haloketone with a primary amide, a method known as the Robinson-Gabriel synthesis. An alternative modern approach could involve a palladium-catalyzed coupling followed by cyclization.

Here, we propose a synthetic protocol based on the reaction of 2-bromo-1-(oxazol-2-yl)ethan-1-one with 2-methoxyphenol, followed by an intramolecular cyclization.

Proposed Synthetic Workflow

Caption: Figure 2. Proposed Synthesis of this compound

Detailed Experimental Protocol

Objective: To synthesize this compound.

Materials:

-

2-Bromo-1-(oxazol-2-yl)ethan-1-one

-

2-Methoxyphenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-methoxyphenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 2-bromo-1-(oxazol-2-yl)ethan-1-one (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound is not available. The following are predicted values based on the analysis of its structure and data from analogous compounds[8][9].

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.8-8.0 | m | 2H | Aromatic protons (benzoyl ring) |

| ~7.5-7.7 | m | 2H | Aromatic protons (benzoyl ring) |

| ~7.2-7.4 | d | 1H | Oxazole ring proton (C5-H) |

| ~7.0-7.2 | d | 1H | Oxazole ring proton (C4-H) |

| ~3.9 | s | 3H | Methoxy group (-OCH₃) |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~185 | Carbonyl carbon (C=O) |

| ~161 | Oxazole ring carbon (C2) |

| ~158 | Aromatic carbon (C-OCH₃) |

| ~140 | Oxazole ring carbon (C5) |

| ~135 | Aromatic carbon |

| ~132 | Aromatic carbon |

| ~128 | Oxazole ring carbon (C4) |

| ~121 | Aromatic carbon |

| ~112 | Aromatic carbon |

| ~56 | Methoxy carbon (-OCH₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100-3150 | C-H stretching (oxazole ring) |

| ~2850-3000 | C-H stretching (aromatic and methoxy) |

| ~1680 | C=O stretching (ketone) |

| ~1600 | C=N stretching (oxazole ring) |

| ~1450-1550 | C=C stretching (aromatic and oxazole rings) |

| ~1250 | C-O stretching (aryl ether) |

Mass Spectrometry (MS)

| m/z | Assignment |

| 203.06 | [M]⁺ (Molecular ion) |

| 172.05 | [M - OCH₃]⁺ |

| 135.04 | [M - C₃H₂NO]⁺ (loss of oxazole ring fragment) |

| 107.05 | [C₇H₇O]⁺ (methoxybenzoyl fragment) |

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound, the oxazole and benzoxazole scaffolds are present in a wide range of biologically active compounds, suggesting potential therapeutic applications for this molecule[10][11][12][13][14].

-

Anticancer Activity : Many benzoxazole derivatives have demonstrated potent anticancer properties[10][11]. The 2-substituted benzoxazole moiety can interact with various biological targets involved in cancer progression[13].

-

Anti-inflammatory and Analgesic Effects : Certain 2-oxo-3H-benzoxazole derivatives are known to possess analgesic and anti-inflammatory properties[12].

-

Antimicrobial and Antifungal Activity : The benzoxazole nucleus is a key component in several compounds exhibiting significant antibacterial and antifungal activities[13][14].

-

Enzyme Inhibition : The structural features of this compound make it a candidate for screening as an inhibitor of various enzymes, a common mechanism of action for many drugs.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.

References

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Taylor & Francis Online. (URL: [Link])

-

Oxazole.pdf - CUTM Courseware. (URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. (URL: [Link])

-

BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES - of DSpace. (URL: [Link])

-

Product Search - BuyersGuideChem. (URL: [Link])

-

Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (URL: [Link])

-

Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis - ResearchGate. (URL: [Link])

-

BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES - An-Najah National University. (URL: [Link])

-

Synthesis of 2-oxazolines - Organic Chemistry Portal. (URL: [Link])

-

Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research. (URL: [Link])

-

Biological activities of benzoxazole and its derivatives - ResearchGate. (URL: [Link])

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - NIH. (URL: [Link])

-

Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo[d][5][6]Azoles - ResearchGate. (URL: [Link])

-

Benzoxazole: Synthetic Methodology and Biological Activities. (URL: [Link])

-

Synthesis of 2‐aroyl benzothiazoles 13 from the oxidation of aryl/heteroarylmethanes 12. … - ResearchGate. (URL: [Link])

-

Synthesis of some novel 2-[2-(aroyl-aroxy)-methyl]-4-phenyl-1,3-thiazoles as potent anti-inflammatory agents - PubMed. (URL: [Link])

-

4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem. (URL: [Link])

-

[PDF] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A | Semantic Scholar. (URL: [Link])

-

Benzene, (methoxymethyl)- - the NIST WebBook. (URL: [Link])

-

The packing of methoxy-substituted distyryl-benzenes: questions and answers. (URL: [Link])

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - NIH. (URL: [Link])

-

Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions | Organic Letters - ACS Publications. (URL: [Link])

-

Benzene, (methoxymethyl)- - the NIST WebBook. (URL: [Link])

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 898759-44-9|this compound|BLDpharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. What is Oxazole?_Chemicalbook [chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES [repository.najah.edu]

- 11. repository.najah.edu [repository.najah.edu]

- 12. jocpr.com [jocpr.com]

- 13. researchgate.net [researchgate.net]

- 14. globalresearchonline.net [globalresearchonline.net]

Spectroscopic Characterization of 2-(2-Methoxybenzoyl)oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

This technical guide provides an in-depth analysis of the expected spectroscopic data for the heterocyclic compound 2-(2-Methoxybenzoyl)oxazole. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic analysis is paramount for its identification, purity assessment, and elucidation of its role in various chemical and biological processes. This document will detail the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, drawing upon established principles and data from structurally analogous compounds.

Molecular Structure and Spectroscopic Overview

This compound is a heteroaromatic compound featuring an oxazole ring substituted at the 2-position with a 2-methoxybenzoyl group. The unique arrangement of these moieties gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for researchers working on the synthesis and application of novel oxazole derivatives.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments, their multiplicity (spin-spin coupling), and their chemical shifts, which are indicative of the local electronic structure.

Experimental Protocol:

A standard ¹H NMR experiment would be conducted by dissolving a few milligrams of the purified compound in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

Data Interpretation:

Based on the analysis of related benzoxazole and methoxybenzoyl structures, the following proton signals are anticipated[1][2][3]:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Oxazole H-4 | 7.2 - 7.4 | Doublet | ~1-2 |

| Oxazole H-5 | 7.6 - 7.8 | Doublet | ~1-2 |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | N/A |

| Aromatic (Benzoyl) H-3' | 7.0 - 7.2 | Doublet | ~8-9 |

| Aromatic (Benzoyl) H-4' | 7.5 - 7.7 | Triplet | ~7-8 |

| Aromatic (Benzoyl) H-5' | 7.1 - 7.3 | Triplet | ~7-8 |

| Aromatic (Benzoyl) H-6' | 7.9 - 8.1 | Doublet | ~7-8 |

-

The protons on the oxazole ring (H-4 and H-5) are expected to appear as distinct signals due to their different chemical environments.

-

The methoxy protons will be a sharp singlet, typically downfield due to the deshielding effect of the adjacent oxygen atom.

-

The aromatic protons of the benzoyl group will exhibit a complex splitting pattern characteristic of a 1,2-disubstituted benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR. A proton-decoupled sequence is standard, resulting in a spectrum where each unique carbon atom appears as a single line.

Data Interpretation:

The anticipated chemical shifts for the carbon atoms are summarized below, based on data from similar compounds[1][2]:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 180 - 185 |

| Oxazole C-2 | 160 - 165 |

| Oxazole C-4 | 125 - 130 |

| Oxazole C-5 | 140 - 145 |

| Methoxy (-OCH₃) | 55 - 60 |

| Aromatic (Benzoyl) C-1' | 128 - 132 |

| Aromatic (Benzoyl) C-2' | 155 - 160 |

| Aromatic (Benzoyl) C-3' | 110 - 115 |

| Aromatic (Benzoyl) C-4' | 130 - 135 |

| Aromatic (Benzoyl) C-5' | 120 - 125 |

| Aromatic (Benzoyl) C-6' | 130 - 135 |

-

The carbonyl carbon is expected to be the most downfield signal due to its significant deshielding.

-

The carbons of the oxazole ring will have characteristic shifts, with C-2 being the most downfield of the ring carbons due to its attachment to two heteroatoms.

-

The carbon of the methoxy group will appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

Data Interpretation:

The key vibrational frequencies expected for this compound are:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1660 - 1680 | Strong |

| C=N Stretch (Oxazole) | 1600 - 1630 | Medium |

| C-O-C Stretch (Aromatic Ether) | 1240 - 1260 (asymmetric) & 1020 - 1040 (symmetric) | Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic, -OCH₃) | 2850 - 2960 | Medium |

The strong absorption band for the carbonyl group is a key diagnostic feature. The presence of bands corresponding to the C=N and C-O-C stretching vibrations confirms the integrity of the oxazole and methoxybenzoyl moieties.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol:

A mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer as a fine spray.

Data Interpretation:

The expected fragmentation pattern for this compound under EI conditions is as follows:

Caption: Plausible mass fragmentation pathway of this compound.

-

Molecular Ion Peak ([M]⁺˙): The mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of the molecule.

-

Key Fragment Ions:

-

Loss of a methoxy radical (•OCH₃) to give the [M - 31]⁺ ion.

-

Cleavage of the bond between the carbonyl group and the oxazole ring, leading to the formation of the 2-methoxybenzoyl cation ([C₈H₇O₂]⁺) and the 2-oxazolyl radical, or the 2-oxazolyl cation ([C₃H₂NO]⁺) and the 2-methoxybenzoyl radical.

-

The 2-methoxybenzoyl cation can further fragment by losing a methyl radical to form the [C₇H₄O₂]⁺˙ ion.

-

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the insights from NMR, IR, and MS, researchers can confidently verify the structure and purity of this compound, which is essential for its further development and application in various scientific fields. The provided protocols and expected data serve as a valuable reference for experimental design and data interpretation.

References

-

Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles. National Institutes of Health. Available at: [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health. Available at: [Link]

-

Mass Spectrometry of Oxazoles. Semantic Scholar. Available at: [Link]

-

Oxazoles: Synthesis, Reactions, and Spectroscopy. John Wiley & Sons, Inc. Available at: [Link]

Sources

- 1. Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Methylbenzoxazole(95-21-6) 1H NMR [m.chemicalbook.com]

Crystal structure of 2-(2-Methoxybenzoyl)oxazole

An In-Depth Technical Guide to the Structural Elucidation of 2-(2-Methoxybenzoyl)oxazole

Abstract

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a foundational requirement for understanding its function and potential as a therapeutic agent. This guide provides a comprehensive, methodology-focused framework for the complete structural elucidation of this compound, a member of the pharmacologically significant oxazole class of heterocyclic compounds.[1][2][3] While a public crystal structure for this specific molecule is not available, this document serves as an in-depth technical guide outlining the necessary protocols, from synthesis and crystallization to advanced structural analysis and validation. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative standards, providing a complete workflow for any researcher approaching this or similar small molecules.

Introduction: The Rationale for Structural Analysis

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The molecule this compound combines this versatile heterocycle with a methoxybenzoyl moiety, suggesting potential for unique intermolecular interactions that can govern its pharmacokinetic and pharmacodynamic profiles.

Understanding the precise three-dimensional arrangement of atoms, conformational preferences, and crystal packing interactions is paramount. Single-crystal X-ray crystallography stands as the definitive method for obtaining this information, providing unambiguous data that underpins structure-activity relationship (SAR) studies and enables rational, computer-aided drug design.[6] This guide will therefore focus on the complete workflow required to achieve this goal.

Synthesis and Crystal Growth: From Powder to Diffraction-Quality Crystal

A successful crystallographic experiment begins with the synthesis of high-purity material and the subsequent growth of single crystals.

Proposed Synthetic Pathway: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and reliable method for forming 2,5-disubstituted oxazoles. It involves the cyclization and dehydration of an α-acylamino ketone.[7] The causality for this choice lies in its high efficiency and the ready availability of starting materials.

Sources

- 1. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]

- 2. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

The Therapeutic Potential of 2-Aroyl-Substituted Oxazoles: A Technical Guide to Their Biological Activity

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of biological activities.[1][2] This guide focuses on a specific and promising subclass: 2-aroyloxazoles, with a particular emphasis on structures akin to 2-(2-methoxybenzoyl)oxazole. While literature directly investigating the this compound core is limited, this document will provide a comprehensive overview of the synthesis, biological activities, and mechanisms of action of the broader class of 2-aroyl- and 2-substituted-benzoxazoles, offering valuable insights for the rational design of novel therapeutics.[3][4] We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by established experimental protocols and mechanistic insights.

Chemical Synthesis of the 2-Aroyloxazole Scaffold

The synthesis of 2-aroyloxazoles can be achieved through several established methods. One of the most versatile and widely used is the Robinson-Gabriel synthesis.[5][6] This method involves the cyclodehydration of α-acylamino ketones, which can be readily prepared from α-amino ketones and aroyl chlorides. The presence of a methoxy group on the benzoyl moiety, as in our topic compound, is well-tolerated in these synthetic schemes.

A generalized workflow for the Robinson-Gabriel synthesis is depicted below:

Caption: Robinson-Gabriel Synthesis of 2-Aroyloxazoles.

Experimental Protocol: Robinson-Gabriel Synthesis of a 2-Aroyloxazole Derivative

This protocol provides a general framework for the synthesis of a this compound derivative.

Step 1: Synthesis of the α-Acylamino Ketone Intermediate

-

Dissolve the starting α-amino ketone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, for example, triethylamine or pyridine (2.2 equivalents), to the solution and cool the mixture to 0°C in an ice bath.

-

Slowly add 2-methoxybenzoyl chloride (1.1 equivalents) dropwise to the cooled solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure α-(2-methoxybenzamido) ketone.

Step 2: Cyclodehydration to the Oxazole

-

To the purified α-(2-methoxybenzamido) ketone (1 equivalent), add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPA).[5]

-

Heat the mixture, typically between 80-120°C, for 2-6 hours. Monitor the formation of the oxazole product by TLC.

-

After completion, carefully pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude oxazole derivative by recrystallization or column chromatography.

Biological Activities and Mechanisms of Action

Derivatives of the oxazole and benzoxazole families have demonstrated a remarkable breadth of pharmacological effects, positioning them as privileged scaffolds in drug discovery.[3][7]

Anticancer Activity

Oxazole derivatives have shown significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.[3][8]

Mechanism of Action: A primary mechanism of action for many anticancer oxazole derivatives is the inhibition of tubulin polymerization.[3] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[9]

Furthermore, various oxazole derivatives have been found to inhibit key signaling pathways involved in cancer cell proliferation and survival. These include the inhibition of protein kinases and transcription factors like STAT3.[3]

Caption: Anticancer Mechanism via Tubulin Inhibition.

Quantitative Data for Representative Oxazole Derivatives:

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5-phenyloxazole-2-carboxamides | HeLa, A549, HepG2 | 0.78 - 1.27 | [9] |

| 2-benzoxazolyl hydrazones | Leukemia, Colon, Ovarian | nM range | [10] |

| Oxadiazole-based derivatives | MCF-7 (Breast) | 0.31 - 5.89 | [1][11] |

Anti-inflammatory Activity

Certain benzoxazole derivatives have been identified as potent anti-inflammatory agents.[12] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action: A significant target for anti-inflammatory benzoxazoles is the cyclooxygenase-2 (COX-2) enzyme.[12] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.

-

Acclimatize male Wistar rats for one week prior to the experiment.

-

Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., Indomethacin), and test groups receiving different doses of the 2-aroyloxazole derivative.

-

Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

-

After one hour, induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Antimicrobial Activity

The oxazole and benzoxazole scaffolds are present in many compounds with significant antibacterial and antifungal properties.[7][13] The substitution pattern on the heterocyclic core plays a crucial role in determining the spectrum and potency of antimicrobial activity.

Mechanism of Action: The precise mechanisms of antimicrobial action for many oxazole derivatives are still under investigation. However, it is believed that they can interfere with essential cellular processes in microorganisms. For some derivatives, molecular docking studies suggest that they may act by inhibiting enzymes crucial for bacterial survival, such as DNA gyrase.

Quantitative Data for Representative Oxazole/Benzoxazole Derivatives:

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| 2,5-disubstituted benzoxazoles | Candida albicans | 16 | [5] |

| Amide-oxazole derivatives | E. coli, S. aureus | Comparable to Ampicillin | [5] |

| 2-substituted benzoxazoles | S. aureus, E. coli | 25 |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for quantifying the in vitro antimicrobial activity of a compound.

-

Prepare a stock solution of the 2-aroyloxazole derivative in a suitable solvent like dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) and add it to each well.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The 2-aroyloxazole scaffold and its benzoxazole analogues represent a versatile and promising platform for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, inflammation, and microbial infections underscores their potential. The methoxy substitution on the benzoyl ring offers a key point for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on synthesizing and evaluating a wider range of this compound derivatives to elucidate specific structure-activity relationships and identify lead compounds for further development. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this important class of heterocyclic compounds.

References

-

Wikipedia. Robinson–Gabriel synthesis. Wikipedia. Accessed January 17, 2026. [Link]

-

Sheeja Rekha A G, et al. a brief review on antimicrobial activity of oxazole derivatives. iajps. 2022. [Link]

-

Khan, K. M., et al. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed. 2021. [Link]

-

Tomi, I. H., et al. Synthesis and antimicrobial activities of some new 2-substituted benzoxazole/benzothiazole derivatives. PubMed. 2010. [Link]

-

Various Authors. Benzoxazole: Synthetic Methodology and Biological Activities. globalresearchonline.net. 2025. [Link]

-

Kaur, R., et al. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. 2021. [Link]

-

Al-blewi, F. F., et al. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. 2023. [Link]

-

Kumar, A., et al. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. 2023. [Link]

-

Kaur, R., et al. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. 2021. [Link]

-

Al-wsbaye, O. A., et al. A two-decade overview of oxadiazole derivatives as promising anticancer agents. Royal Society of Chemistry. 2025. [Link]

-

An-Najah National University. BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. An-Najah National University. Accessed January 17, 2026. [Link]

-

Joshi, S., et al. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. 2022. [Link]

-

Priyanka, D., et al. A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. 2024. [Link]

-

Kumar, A., et al. Synthetic transformations and biological screening of benzoxazole derivatives: A review. ResearchGate. 2023. [Link]

-

Easmon, J., et al. Synthesis, structure-activity relationships, and antitumor studies of 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics. PubMed. 2006. [Link]

-

Soni, S., et al. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. 2023. [Link]

-

Al-wsbaye, O. A., et al. A two-decade overview of oxadiazole derivatives as promising anticancer agents. National Institutes of Health. 2025. [Link]

-

Garg, A. K., et al. Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. 2023. [Link]

-

Zhang, X., et al. Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. PubMed. 2021. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. New synthesis of 2-aroylbenzothiazoles via metal-free domino transformations of anilines, acetophenones, and elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.najah.edu [repository.najah.edu]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. 2-Oxazoline synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijmpr.in [ijmpr.in]

- 11. synarchive.com [synarchive.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of 2-(2-Methoxybenzoyl)oxazole and its Analogs

Abstract

The oxazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its versatile biological activities.[1] This technical guide delves into the untapped therapeutic potential of a specific, under-investigated derivative: 2-(2-Methoxybenzoyl)oxazole. While direct literature on this compound is sparse, its structural motifs—the 2-substituted oxazole ring and the methoxybenzoyl moiety—are prevalent in numerous pharmacologically active agents. This document synthesizes information from analogous structures to build a compelling scientific case for its investigation. We will explore its most promising potential applications in oncology, neuroprotection, and infectious diseases. Furthermore, this guide provides a strategic framework for its synthesis, characterization, and preclinical evaluation, complete with detailed experimental protocols and logical workflows designed for researchers and drug development professionals. The objective is to provide a comprehensive roadmap for validating this compound as a novel lead compound for therapeutic development.

The Oxazole Scaffold: A Foundation for Drug Discovery

The Privileged Structure of the Oxazole Ring

The five-membered oxazole heterocycle, containing oxygen and nitrogen atoms at positions 1 and 3 respectively, is a prominent feature in a multitude of natural products and synthetic pharmaceuticals.[2][3] Its significance in medicinal chemistry stems from its unique electronic properties and its ability to act as a bioisostere for amide and ester groups, enhancing metabolic stability and pharmacokinetic profiles. The nitrogen and oxygen atoms serve as key hydrogen bond acceptors, enabling diverse, high-affinity interactions with a wide array of biological targets like enzymes and receptors.[2][4] This inherent versatility has made the oxazole scaffold a focal point for the development of novel therapeutic agents.

A Spectrum of Biological Activity

The substitution pattern on the oxazole ring plays a pivotal role in defining its biological effects.[1][5] Research has demonstrated that oxazole derivatives possess a remarkably broad range of pharmacological activities, including:

-

Anticancer: Targeting novel pathways such as STAT3, G-quadruplexes, tubulin polymerization, and various protein kinases.[6][7]

-

Antimicrobial: Exhibiting potent antibacterial and antifungal properties.[1][5]

-

Neuroprotective: Including inhibition of enzymes like monoamine oxidase (MAO) implicated in neurodegenerative disorders.[9]

-

Antidiabetic, Antioxidant, and Antiparasitic activities. [1][4]

Spotlight on this compound

The subject of this guide, this compound, combines the privileged oxazole core with a 2-methoxybenzoyl group. While this specific molecule remains largely unexplored, its constituent parts are well-represented in established pharmacophores. The methoxybenzoyl moiety, in particular, is a key structural element in numerous tubulin polymerization inhibitors. This structural analogy provides a strong rationale for its investigation as a potential therapeutic agent.

Predicted Therapeutic Arenas Based on Structural Analogs

Based on the known activities of structurally related compounds, we can logically predict the most promising therapeutic applications for this compound.

Anticancer Potential via Tubulin Polymerization Inhibition

A significant class of anticancer agents functions by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10] A series of compounds known as 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), which are structurally analogous to our target molecule, have shown potent anticancer activity through the inhibition of tubulin polymerization.[10][11]

Causality: The methoxybenzoyl group is critical for binding to the colchicine site on β-tubulin. It is hypothesized that the this compound structure can orient itself similarly, with the oxazole ring and the methoxybenzoyl group interacting with key residues in the binding pocket. The methoxy group, in particular, can form crucial hydrogen bonds, enhancing binding affinity.

Neuroprotective Potential via Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes that metabolize neurotransmitters and are key drug targets for treating depression and neurodegenerative diseases like Parkinson's.[9] Numerous studies have demonstrated that benzoxazole derivatives are potent and selective inhibitors of human MAO enzymes, with some compounds exhibiting IC50 values in the nanomolar range.[9]

Causality: The planar, heterocyclic structure of the oxazole core is well-suited to fit within the active site of MAO enzymes. The specific substitution pattern dictates the selectivity and potency for MAO-A versus MAO-B. The benzoyl moiety of this compound could form key interactions within the enzyme's hydrophobic substrate cavity, making it a promising candidate for evaluation as a MAO inhibitor.

Broad-Spectrum Antimicrobial Activity

The oxazole nucleus is a well-established scaffold in the development of antimicrobial agents.[5] Its derivatives have been shown to be effective against a range of pathogens, including multi-drug resistant strains of bacteria.[1]

Causality: The mechanism of antimicrobial action for oxazoles can vary, but it often involves the disruption of essential cellular processes. The lipophilic nature of the benzoyl group combined with the polar oxazole ring creates a molecule with amphipathic properties, which may facilitate membrane interaction or penetration, a common feature of antimicrobial compounds.

Synthetic Strategy and Characterization

A robust and efficient synthesis is the first step in evaluating a novel compound. The van Leusen oxazole synthesis is a well-established and versatile method for creating 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC).[2] However, for a 2-substituted oxazole like our target, a modified Robinson-Gabriel synthesis or a condensation reaction is more appropriate.[12]

Proposed Synthesis Route

We propose a straightforward two-step synthesis starting from 2-methoxybenzoyl chloride and aminomethyl ketone.

-

Amide Formation: 2-methoxybenzoyl chloride is reacted with an appropriate amino ketone (e.g., 2-aminoacetophenone) to form an α-acylamino ketone intermediate.

-

Cyclodehydration (Robinson-Gabriel type): The intermediate is then subjected to cyclodehydration using a dehydrating agent such as sulfuric acid, phosphorus oxychloride, or polyphosphoric acid to yield the final this compound.[12]

Workflow for Synthesis and Purification

The following diagram outlines the logical flow from starting materials to the final, characterized compound.

Caption: Workflow for synthesis, purification, and quality control.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a standard battery of analytical techniques is required:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure and atom connectivity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, C-O-C).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, ideally >95%.

Experimental Protocols for Preclinical Evaluation

The following protocols are designed as self-validating systems, including necessary controls to ensure data integrity and trustworthiness.

Protocol: In Vitro Tubulin Polymerization Assay

Objective: To determine if this compound inhibits tubulin polymerization in a cell-free system.

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized, high-purity (>99%) porcine brain tubulin in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9). Keep on ice.

-

Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM).

-

Prepare positive control (Colchicine, 10 µM) and negative control (1% DMSO vehicle).

-

-

Assay Execution:

-

Pipette 5 µL of compound dilutions, controls, or vehicle into a pre-warmed (37°C) 96-well plate.

-

Add 50 µL of the tubulin solution to each well to initiate the reaction.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance (optical density) at 340 nm every 60 seconds for 60 minutes. An increase in absorbance indicates tubulin polymerization.

-

-

Data Analysis:

-

Plot absorbance vs. time for each concentration.

-

Calculate the rate of polymerization (Vmax) and the final extent of polymerization (ODmax).

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

-

Protocol: MAO-Glo™ Assay for MAO-A/B Inhibition

Objective: To measure the potency and selectivity of this compound against human recombinant MAO-A and MAO-B.

Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in the appropriate buffer.

-

Prepare positive controls: Clorgyline for MAO-A and Pargyline for MAO-B. Use 1% DMSO as a vehicle control.

-

Prepare MAO-A and MAO-B enzymes and their respective luminogenic substrates according to the manufacturer's protocol (Promega).

-

-

Assay Execution (in a 96-well plate):

-

Add 5 µL of compound dilutions or controls to respective wells.

-

Add 10 µL of MAO-A or MAO-B enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the appropriate MAO substrate. Incubate for 60 minutes at room temperature.

-

Stop the reaction and generate the luminescent signal by adding 25 µL of Luciferin Detection Reagent. Incubate for 20 minutes.

-

-

Data Analysis:

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition relative to the vehicle control.

-

Determine IC50 values for both MAO-A and MAO-B by fitting the data to a four-parameter logistic curve. The selectivity index is calculated as IC50(MAO-A) / IC50(MAO-B).

-

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Methodology:

-

Preparation:

-

Prepare a 2x concentrated stock solution of the compound in Mueller-Hinton Broth (MHB).

-

Perform serial two-fold dilutions in a 96-well microtiter plate to achieve a range of final test concentrations.

-

Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of 5 x 10⁵ CFU/mL.

-

Include a positive control (e.g., Amoxicillin) and a negative control (no drug, only inoculum).[1]

-

-

Inoculation and Incubation:

-

Add the bacterial inoculum to all wells containing the compound and controls.

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Visually inspect the wells for turbidity (bacterial growth).

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

-

Optionally, add a viability indicator like Resazurin to aid in determining the endpoint.

-

Data Interpretation and Future Directions

Building a Structure-Activity Relationship (SAR) Profile

The initial screening data from the protocols above will serve as the foundation for a robust SAR study. By systematically modifying the structure of this compound, we can identify which chemical features are essential for activity and selectivity.

Table 1: Hypothetical SAR Data for Anticancer Screening

| Compound ID | R1 (Oxazole C5) | R2 (Benzoyl Ring) | Tubulin IC50 (µM) | MCF-7 Cell IC50 (µM) |

| LEAD-001 | H | 2-OCH₃ | 1.5 | 2.1 |

| ANA-002 | H | 4-OCH₃ | 5.8 | 8.3 |

| ANA-003 | H | 2-Cl | 0.9 | 1.2 |

| ANA-004 | H | 2,4-diCl | 0.5 | 0.7 |

| ANA-005 | CH₃ | 2-OCH₃ | 3.2 | 4.5 |

From this hypothetical data, one could infer that an electron-withdrawing group at the 2-position of the benzoyl ring enhances potency, while substitution at the C5 position of the oxazole is detrimental.

Lead Optimization Workflow

Successful drug development relies on an iterative cycle of design, synthesis, and testing. The goal is to refine the lead compound to maximize potency and selectivity while minimizing off-target effects and toxicity.

Caption: The iterative cycle of lead optimization in drug discovery.

Concluding Remarks

This compound stands as a promising yet unexamined candidate for therapeutic development. Its structure contains key pharmacophoric elements present in known anticancer, neuroprotective, and antimicrobial agents. The scientific rationale for its investigation is strong, grounded in extensive research on analogous compounds. This guide provides the necessary strategic and methodological framework for its synthesis and preclinical validation. The proposed experiments are designed to rigorously test its potential, and if successful, will pave the way for a comprehensive lead optimization program. The exploration of this molecule could unlock a new class of therapeutics, underscoring the enduring value of scaffold-based drug discovery.

References

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (Source: Semantic Scholar) [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (Source: Bentham Science) [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC. (Source: PubMed Central) [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (Source: Ingenta Connect) [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (Source: MDPI) [Link]

-

Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. (Source: MDPI) [Link]

-

The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. (Source: ResearchGate) [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC. (Source: NIH) [Link]

-

BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. (Source: An-Najah National University) [Link]

-

The synthesis of 2-methylbenzo[d]oxazole derivatives (1a–f,2a–g). (Source: ResearchGate) [Link]

-

Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. (Source: Biointerface Research in Applied Chemistry) [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (Source: NIH) [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. (Source: Pharmaguideline) [Link]

-

A comprehensive review on biological activities of oxazole derivatives - PMC. (Source: NIH) [Link]

-

A brief review on antimicrobial activity of oxazole derivatives. (Source: Indo American Journal of Pharmaceutical Sciences) [Link]

-

Benzoxazole: The molecule of diverse biological activities. (Source: Journal of Chemical and Pharmaceutical Research) [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (Source: Taylor & Francis Online) [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. (Source: ACS Publications) [Link]

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. iajps.com [iajps.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. benthamscience.com [benthamscience.com]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

2-(2-Methoxybenzoyl)oxazole as a precursor in organic synthesis

An In-depth Technical Guide to 2-(2-Methoxybenzoyl)oxazole as a Precursor in Organic Synthesis

Abstract

The oxazole nucleus is a cornerstone in heterocyclic chemistry, frequently appearing in pharmacologically active molecules and natural products.[1][2] Among the vast family of oxazole derivatives, this compound stands out as a particularly versatile and strategic precursor. Its unique architecture, featuring an electrophilic carbonyl center directly attached to the electron-deficient C2 position of the oxazole ring, unlocks a diverse range of synthetic transformations. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, exploring the nuances of its reactivity, and demonstrating its application as a pivotal building block in the synthesis of complex organic molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.

Introduction: The Strategic Value of this compound

This compound is a bifunctional heterocyclic compound. The structure is characterized by:

-

An oxazole ring : A five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This moiety is known for its relative stability and its ability to participate in various reactions, including cycloadditions and ring-opening transformations.[3][4] The oxazole ring is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]

-

A 2-methoxybenzoyl group : An aromatic acyl substituent at the C2 position of the oxazole. The carbonyl group serves as a primary site for nucleophilic attack, while the ortho-methoxy group can influence the conformation and electronic properties of the benzoyl moiety.

The direct linkage of the carbonyl carbon to the C2 position of the oxazole is the key to this precursor's utility. The C2 position of the oxazole ring is the most electron-deficient, making it susceptible to nucleophilic attack, especially when activated by an acyl group.[4] This inherent reactivity allows for controlled ring-opening reactions, providing access to highly functionalized acyclic structures that are otherwise challenging to synthesize.

Synthesis of the Precursor

The construction of the 2-acyloxazole scaffold can be achieved through several established methods of oxazole synthesis. The Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone, is a classic and reliable approach.[4][7]

Synthetic Pathway: A Modified Robinson-Gabriel Approach

A robust pathway to this compound begins with commercially available 2-methoxybenzoic acid. The synthesis involves the preparation of an α-amino ketone followed by acylation and subsequent cyclodehydration.

Sources

- 1. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Oxazole - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 5. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]

- 6. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-(2-Methoxybenzoyl)oxazole: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 2-(2-Methoxybenzoyl)oxazole, a member of the versatile oxazole family of heterocyclic compounds. While the specific historical discovery of this molecule is not extensively documented in seminal literature, this paper outlines a robust and logical synthetic pathway based on well-established oxazole synthesis methodologies. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, structural characterization, and potential therapeutic applications based on the activities of related compounds.

Introduction to the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of natural products and synthetic pharmaceuticals.[1] The unique electronic properties and the ability of the oxazole core to participate in various non-covalent interactions allow it to bind to a diverse range of biological targets, including enzymes and receptors.[2] Consequently, oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1] The substitution pattern on the oxazole ring plays a crucial role in determining the specific biological effects of the molecule.[1]

Proposed Synthesis of this compound

Given the absence of a specific paper detailing the initial synthesis of this compound (CAS No. 898759-44-9), this guide proposes a logical and efficient synthetic route. The synthesis of related acyl-oxazoles can be achieved through several established methods. A plausible and effective approach involves the reaction of an appropriate oxazole precursor with 2-methoxybenzoyl chloride. A common strategy for the formation of 2-acyl oxazoles is the acylation of a 2-unsubstituted oxazole.

A generalized and effective method for the synthesis of the oxazole ring itself is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde.[3] However, for the specific case of an acyl-substituted oxazole, a more direct approach is often the coupling of an oxazole-containing organometallic reagent with an acyl chloride or the direct acylation of an oxazole.

Below is a detailed, step-by-step methodology for a proposed synthesis of this compound.

Experimental Protocol: Synthesis via Acylation of an Oxazole Precursor

This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.

Step 1: Formation of a 2-lithiated oxazole intermediate

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below -70 °C. The deprotonation at the C2 position of the oxazole is often rapid.[2]

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithiooxazole intermediate.

Step 2: Acylation with 2-Methoxybenzoyl Chloride

-

In a separate flask, dissolve 2-methoxybenzoyl chloride (1.2 equivalents) in anhydrous THF.

-

Add the solution of 2-methoxybenzoyl chloride dropwise to the suspension of 2-lithiooxazole at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Purification

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure compound.

Visualization of the Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Structural Characterization

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data are anticipated.[4][5]

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the oxazole ring (typically δ 7.0-8.0 ppm). Aromatic protons of the 2-methoxybenzoyl group (typically δ 6.9-7.8 ppm). A singlet for the methoxy group protons (typically δ 3.8-4.0 ppm). |

| ¹³C NMR | Carbonyl carbon signal (typically δ 180-190 ppm). Signals for the aromatic carbons of both the oxazole and benzoyl rings (typically δ 110-160 ppm). A signal for the methoxy carbon (typically δ 55-60 ppm). |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of C₁₁H₉NO₃ (203.19 g/mol ).[6] |

| IR | A strong absorption band for the carbonyl (C=O) stretching vibration (typically 1650-1680 cm⁻¹). C-O-C stretching vibrations for the ether and oxazole ring. Aromatic C-H and C=C stretching vibrations. |

Potential Applications in Drug Discovery and Development

Anticancer Activity